

Application of 4-Hydroxytamoxifen in CRISPR/Cas9 Genome-Editing: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Hydroxytamoxifen acid

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Introduction

The CRISPR/Cas9 system has revolutionized genome editing, offering a powerful tool for precise genetic manipulation. However, the constitutive activity of the Cas9 nuclease can lead to off-target effects and cellular toxicity. To address this, inducible systems have been developed to provide temporal control over Cas9 activity. One of the most widely used and effective methods employs 4-Hydroxytamoxifen (4-OHT), an active metabolite of tamoxifen, to regulate the activity of engineered Cas9 proteins. This document provides detailed application notes and protocols for utilizing 4-OHT in CRISPR/Cas9 genome-editing experiments.

The primary mechanism for 4-OHT-inducible CRISPR/Cas9 systems involves the fusion of the Cas9 protein with a mutated ligand-binding domain of the human estrogen receptor (ERT2).[1] [2] In the absence of 4-OHT, the Cas9-ERT2 fusion protein is sequestered in the cytoplasm through its interaction with heat shock proteins (HSPs).[3] The binding of 4-OHT to the ERT2 domain induces a conformational change, leading to the dissociation from HSPs and subsequent translocation of the Cas9-ERT2 protein into the nucleus.[3][4] Once in the nucleus, the Cas9-ERT2, in complex with a guide RNA (gRNA), can recognize and cleave the target DNA sequence. This temporal control significantly reduces off-target mutations by limiting the time the Cas9 nuclease is active within the nucleus.[2]

Key Advantages of 4-OHT Inducible Systems:

- Temporal Control: Precise timing of gene editing by controlling the administration of 4-OHT.
- Reduced Off-Target Effects: Limiting the duration of Cas9 activity minimizes unintended genomic alterations.[\[2\]](#)
- Reversibility: Removal of 4-OHT leads to the export and cytoplasmic retention of the Cas9-ERT2 protein, effectively switching off gene editing.[\[2\]](#)
- Dose-Dependent Activation: The level of Cas9 activity can be modulated by varying the concentration of 4-OHT.[\[1\]](#)

Data Presentation

Table 1: Recommended 4-Hydroxytamoxifen Concentrations for Induction of Cas9-ERT2 Activity in Various Cell Lines

Cell Type	4-OHT Concentration	Treatment Duration	Observed Editing Efficiency (Indels %)	Reference
HEK293T	200 nM	4 days	~25% (at EMX1 locus)	[1]
HEK293T	5 μ M	Not Specified	Effective nuclear translocation	[5]
Human ESCs (H9)	200 nM	4 days	~15-20% (at EMX1 locus)	[1]
Human MSCs	200 nM	4 days	~10-15% (at AAVS1 locus)	[1]

Table 2: Comparison of On-Target vs. Off-Target Editing with an Intein-Inducible Cas9 System Activated by 4-

Hydroxytamoxifen

Engineered Cas9 Variant	4-OHT Concentration	Treatment Duration	Fold-Increase in On-Target:Off-Target Ratio (vs. Wild-Type Cas9)	Reference
Intein-Cas9(S219)	1 μ M	12 hours	6 to 25-fold	[6]
Intein-Cas9(C574)	1 μ M	12 hours	6 to 25-fold	[6]

Experimental Protocols

Protocol 1: Preparation of 4-Hydroxytamoxifen Stock Solution

4-Hydroxytamoxifen has low solubility in aqueous solutions and is light-sensitive. Proper preparation and storage are crucial for its effective use.

Materials:

- (Z)-4-Hydroxytamoxifen (powder)
- 100% Ethanol (absolute, molecular biology grade)
- Sterile, light-protecting microcentrifuge tubes
- Heating block or water bath set to 55°C
- Sterile syringe filter (0.22 μ m)

Procedure:

- In a sterile, light-protected tube, dissolve (Z)-4-Hydroxytamoxifen powder in 100% ethanol to a stock concentration of 1-10 mM. For example, to prepare a 10 mM stock solution, dissolve

1 mg of 4-OHT (MW: 387.5 g/mol) in 258 μ L of absolute ethanol.[7]

- If the powder does not dissolve readily, gently warm the solution at 55°C for a few minutes and vortex until fully dissolved.[8]
- Sterilize the stock solution by passing it through a 0.22 μ m syringe filter into a new sterile, light-protected tube.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light. Properly stored stock solutions are stable for at least a few months.[7][8]

Protocol 2: Delivery of Inducible CRISPR/Cas9 Components into Mammalian Cells

The Cas9-ERT2 and gRNA can be delivered to cells using various methods, including lentiviral transduction for stable expression or plasmid transfection for transient expression.

Materials:

- Lentiviral particles or plasmids encoding Cas9-ERT2 and the specific gRNA
- HEK293T cells (or other target cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent (for plasmids) or polybrene (for lentivirus)
- Selection antibiotic (if applicable, e.g., puromycin, zeocin)

Procedure (Lentiviral Transduction Example):

- Plate the target cells at an appropriate density to reach 50-70% confluency on the day of transduction.
- Thaw the lentiviral particles encoding Cas9-ERT2 and the gRNA on ice.

- Add the lentiviral particles to the cells at the desired multiplicity of infection (MOI) in the presence of polybrene (typically 4-8 µg/mL).
- Incubate the cells with the virus for 12-24 hours.
- Replace the virus-containing medium with fresh complete culture medium.
- If the vectors contain a selection marker, begin antibiotic selection 48-72 hours post-transduction to enrich for successfully transduced cells.[\[1\]](#)

Protocol 3: 4-Hydroxytamoxifen Induction of Genome Editing

Procedure:

- Culture the cells stably or transiently expressing the Cas9-ERT2 and gRNA.
- Dilute the 4-OHT stock solution in pre-warmed complete culture medium to the final desired working concentration (e.g., 200 nM to 1 µM). It is critical to ensure the final ethanol concentration in the culture medium is non-toxic to the cells (typically <0.1%).[\[7\]](#)
- Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.
- Incubate the cells for the desired duration (e.g., 12 hours to 4 days). The optimal time will depend on the target locus, cell type, and desired editing efficiency.
- After the induction period, the 4-OHT-containing medium can be removed and replaced with fresh medium to stop the induction.
- Harvest the cells for downstream analysis of genome editing efficiency.

Protocol 4: Assessment of Genome Editing Efficiency using T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a common method to detect insertions and deletions (indels) created by CRISPR/Cas9-mediated non-homologous end joining (NHEJ).

Materials:

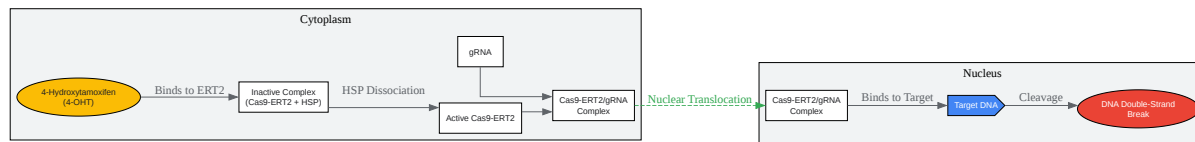
- Genomic DNA extraction kit
- PCR primers flanking the target site (amplicon size ~500-800 bp)
- High-fidelity DNA polymerase
- Thermocycler
- T7 Endonuclease I and corresponding buffer
- Agarose gel and electrophoresis equipment

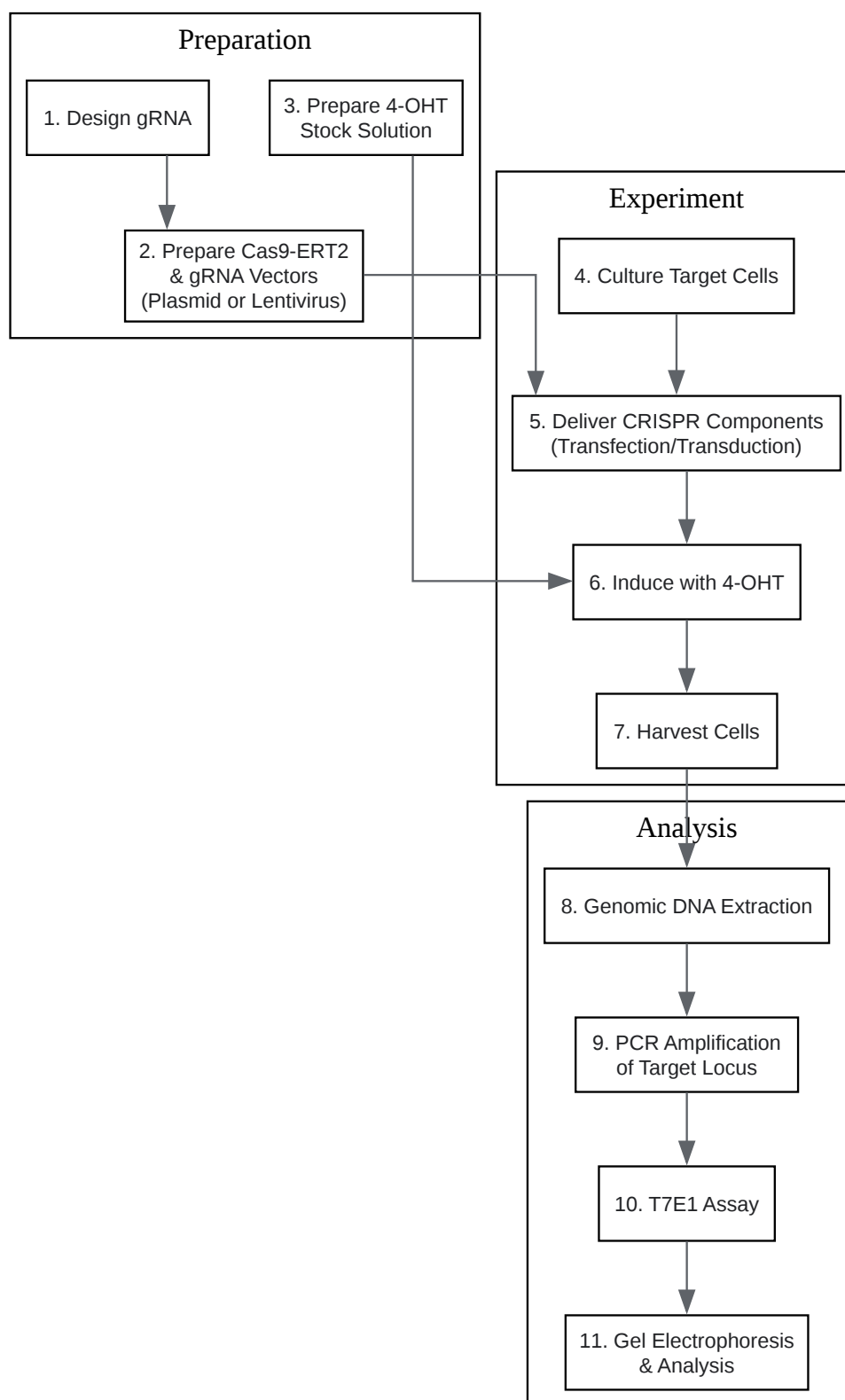
Procedure:

- Genomic DNA Extraction: Extract genomic DNA from both the 4-OHT-treated cells and untreated control cells.
- PCR Amplification:
 - Amplify the genomic region flanking the CRISPR target site using high-fidelity DNA polymerase. Design primers to generate a PCR product of 500-800 bp, with the cut site located off-center to produce easily resolvable fragments after digestion.[\[9\]](#)
 - Run a small amount of the PCR product on an agarose gel to confirm a single, specific amplicon of the correct size.
- Heteroduplex Formation:
 - In a PCR tube, mix approximately 200 ng of the purified PCR product with the reaction buffer.
 - Denature and re-anneal the PCR products in a thermocycler using the following program:
 - 95°C for 5 minutes
 - Ramp down to 85°C at -2°C/second

- Ramp down to 25°C at -0.1°C/second
- Hold at 4°C
- T7E1 Digestion:
 - Add T7 Endonuclease I (typically 10 units) to the annealed PCR product.
 - Incubate at 37°C for 15-30 minutes.[\[6\]](#)
- Analysis:
 - Run the digested products on a 2% agarose gel.
 - The presence of cleaved fragments in the 4-OHT-treated sample, in addition to the full-length amplicon, indicates the presence of indels.
 - Quantify the band intensities to estimate the percentage of gene editing.

Visualizations





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